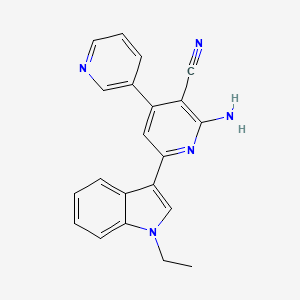![molecular formula C13H17F2NO B5488943 [3-(2,4-difluorobenzyl)-3-piperidinyl]methanol hydrochloride](/img/structure/B5488943.png)
[3-(2,4-difluorobenzyl)-3-piperidinyl]methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2,4-difluorobenzyl)-3-piperidinyl]methanol hydrochloride, commonly known as DFPM, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of DFPM is not fully understood, but it is believed to act as a partial agonist of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. Activation of the sigma-1 receptor has been shown to have neuroprotective, antidepressant, and antitumor effects.
Biochemical and Physiological Effects:
DFPM has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channels, and inhibition of intracellular signaling pathways. DFPM has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective and anticancer properties.
実験室実験の利点と制限
DFPM has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor, as well as its ability to cross the blood-brain barrier. However, DFPM also has some limitations, including its relatively short half-life and potential off-target effects at high concentrations.
将来の方向性
There are several potential future directions for research on DFPM, including further investigation of its mechanism of action, optimization of its pharmacokinetic properties, and development of new therapeutic applications. DFPM may also have potential as a tool compound for studying the sigma-1 receptor and its role in various cellular processes. Additionally, the sigma-1 receptor has been implicated in several neurological and psychiatric disorders, as well as cancer, suggesting that DFPM may have broad therapeutic potential.
合成法
DFPM can be synthesized through a multi-step process involving the reaction of 2,4-difluorobenzyl bromide with piperidine, followed by reduction with sodium borohydride and quaternization with methyl iodide. The resulting product is then treated with hydrochloric acid to obtain DFPM hydrochloride.
科学的研究の応用
DFPM has been investigated for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. In neurology, DFPM has been shown to have neuroprotective effects against ischemic injury and to improve cognitive function in animal models of Alzheimer's disease. In psychiatry, DFPM has been investigated for its potential as an antidepressant and anxiolytic agent. In oncology, DFPM has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis.
特性
IUPAC Name |
[3-[(2,4-difluorophenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-11-3-2-10(12(15)6-11)7-13(9-17)4-1-5-16-8-13/h2-3,6,16-17H,1,4-5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJYBWXZEKSFRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(CC2=C(C=C(C=C2)F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-7-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5488861.png)
![2-[3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetamide](/img/structure/B5488879.png)
![2-methyl-N-{1-[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5488892.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5488895.png)
![5-bromo-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]nicotinohydrazide](/img/structure/B5488896.png)

![6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5488925.png)
![(3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol](/img/structure/B5488931.png)

![1-(2-methoxy-2-methylpropanoyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5488937.png)
![N-(tetrahydro-2-furanylmethyl)-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B5488940.png)
![N-(2-chlorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5488950.png)
![4-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B5488958.png)
![2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one](/img/structure/B5488964.png)